

# An In-depth Technical Guide to PROTAC Technology Utilizing AHPC Linkers

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## Compound of Interest

Compound Name: (S,R,S)-AHPC-C3-NH2 TFA

Cat. No.: B11931171

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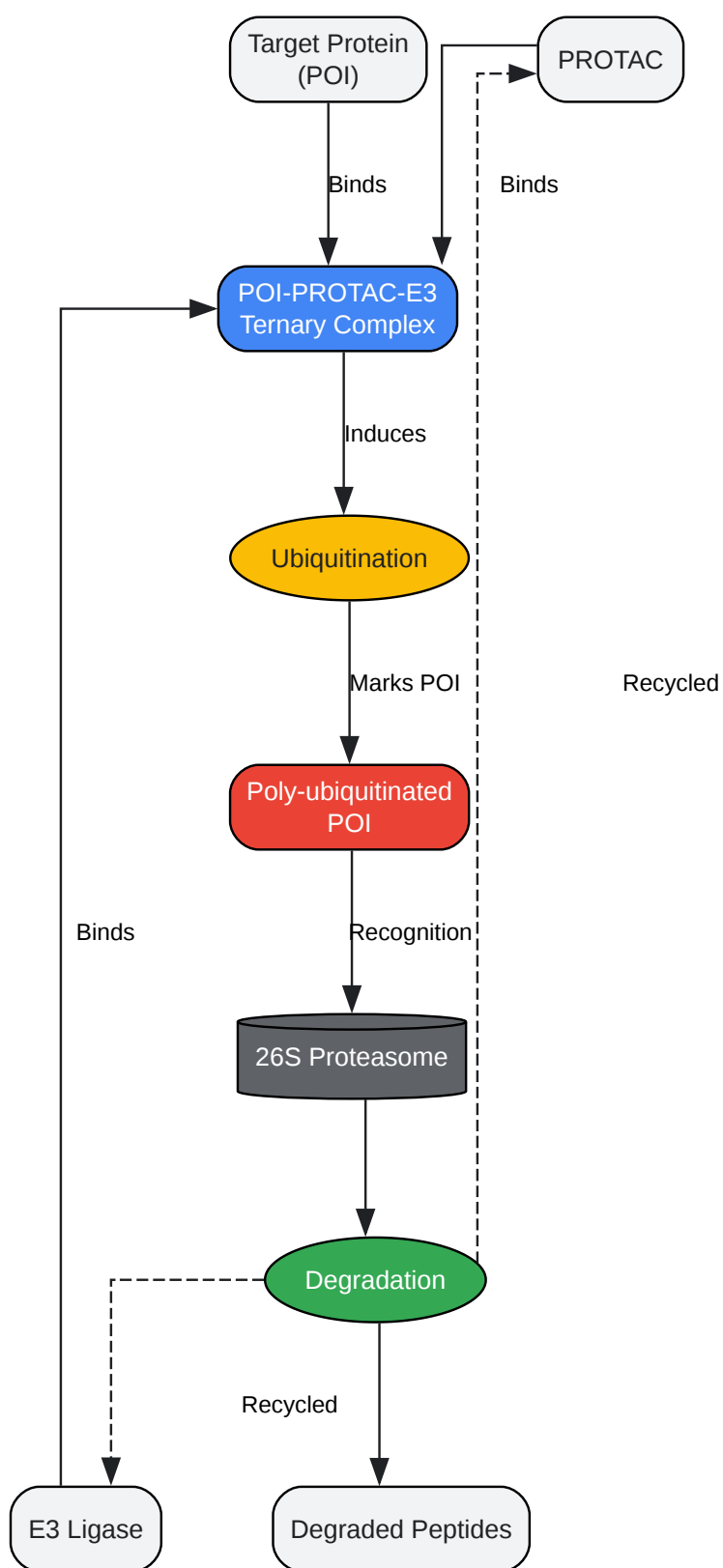
## Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal system.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of the entire target protein.[2]

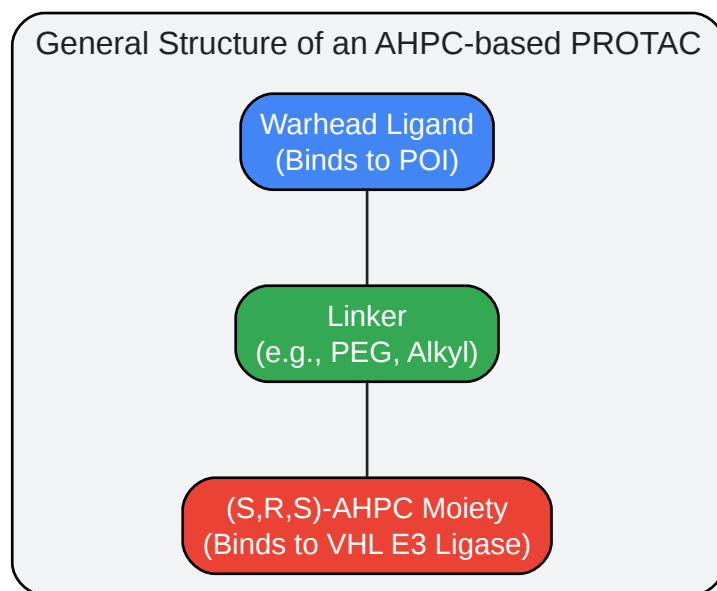
These heterobifunctional molecules consist of three key components:

- A "warhead" ligand that binds to the target Protein of Interest (POI).[3]
- An E3 ubiquitin ligase-recruiting ligand.[3]
- A chemical linker that connects the two ligands.[3][4]

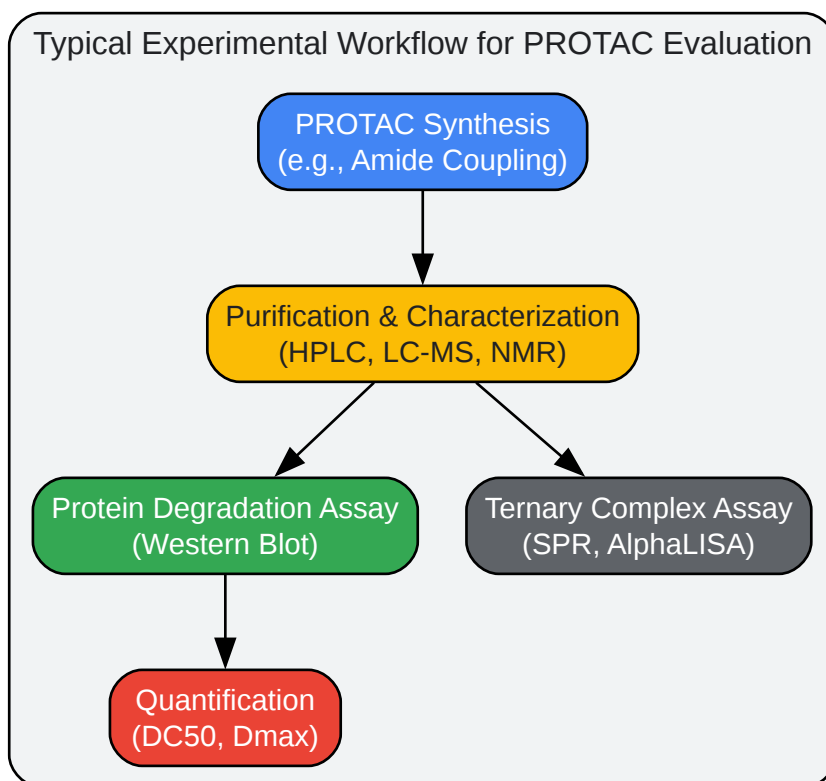
The fundamental mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[7] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.[6][8]



## General Structure of an AHPC-based PROTAC



## Typical Experimental Workflow for PROTAC Evaluation



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